![molecular formula C17H13FN6O2 B2507509 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892770-02-4](/img/structure/B2507509.png)
4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
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Description
The compound "4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine" is a molecule that features both an oxadiazole and a triazole ring, which are heterocyclic compounds containing nitrogen and oxygen in the former and nitrogen in the latter. These structures are often found in compounds with significant pharmacological activities, including antimicrobial and antifungal properties . The presence of fluorine and methoxy groups may influence the molecule's reactivity and physical properties, potentially enhancing its biological activity.
Synthesis Analysis
The synthesis of related fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles typically involves photochemical reactions. For instance, the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles in the presence of nitrogen nucleophiles can lead to the formation of 5-perfluoroalkyl-1,3,4-oxadiazoles or 5-perfluoroalkyl-1,2,4-triazoles through different pathways . Similarly, the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles has been reported, where irradiation in the presence of nitrogen nucleophiles results in the formation of the desired oxadiazoles . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of fluorinated heterocycles, such as those found in the compound of interest, has been elucidated using X-ray crystallography. This technique has confirmed the structures of related compounds and provided insights into their crystal packing . The dihedral angles between the rings and the presence of intermolecular hydrogen bonds are crucial for the stability of the structure, which could also be relevant for the compound under analysis.
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazoles with primary amines has been studied, leading to the formation of 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . This suggests that the compound may also undergo reactions with amines, potentially leading to new derivatives with varied biological activities. The presence of fluorine atoms could also facilitate nucleophilic substitution reactions, as seen in the displacement of fluoride anions by nitrogen nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their substituents. For example, the introduction of a fluorine atom can increase the compound's lipophilicity, which may affect its biological activity and pharmacokinetics . The methoxy group could also impact the molecule's solubility and reactivity. The antimicrobial and antifungal activities of similar compounds have been attributed to their structural features, which could be relevant for the compound being analyzed .
Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the synthesis of various derivatives of triazole and oxadiazole, showing significant potential in antimicrobial activities. For example, novel 1,2,4-triazole derivatives have been synthesized, showing good to moderate activities against test microorganisms. These compounds were developed through reactions of ester ethoxycarbonylhydrazones with primary amines, leading to the discovery of compounds with potential antimicrobial applications (Bektaş et al., 2007). Furthermore, azole derivatives, including 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole, have been synthesized from furan-2-carbohydrazide, showing activity against tested microorganisms (Başoğlu et al., 2013).
Anticancer Evaluation
A series of derivatives incorporating the 1,2,4-oxadiazol and triazole moieties have been tested for their anticancer activity against human cancer cell lines, demonstrating good to moderate activity. This research provides a foundation for the development of new anticancer agents (Yakantham et al., 2019).
Energetic Materials
Compounds containing triazole and oxadiazole units have also been explored for their potential in energetic materials. The synthesis of bi-heterocyclic compounds with high heat of formation and energetic salts with high detonation heat indicates the potential of these compounds in applications requiring high energy content (Cao et al., 2020).
properties
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O2/c1-25-11-8-6-10(7-9-11)24-15(19)14(21-23-24)17-20-16(22-26-17)12-4-2-3-5-13(12)18/h2-9H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIMAXAPKPHKDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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